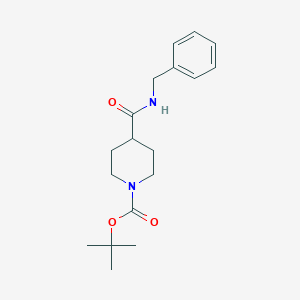

N-Benzyl 1-boc-piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Benzyl 1-boc-piperidine-4-carboxamide" synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of N-Benzyl 1-Boc-piperidine-4-carboxamide

Abstract

This compound (CAS No. 188527-08-4) is a bifunctional synthetic building block of considerable value in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which incorporates a tert-butoxycarbonyl (Boc)-protected piperidine nitrogen, an N-benzyl group, and a carboxamide moiety, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the mechanistic rationale behind common experimental choices. Furthermore, it details the key physicochemical and spectroscopic properties and discusses its strategic application in the design and discovery of novel therapeutics, particularly those targeting the central nervous system.[3]

Chapter 1: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This compound is a particularly strategic intermediate that leverages the strengths of this scaffold.

Its key structural features include:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a robust protecting group, stable to a wide range of reaction conditions, including nucleophilic substitution and basic environments.[5] This allows for selective chemical manipulation at other parts of the molecule. The Boc group can be readily removed under mild acidic conditions to unmask the piperidine nitrogen for subsequent functionalization.[2]

-

An N-Benzyl Carboxamide: The N-benzyl group introduces aromaticity and can participate in various non-covalent interactions (e.g., π-stacking) within a target's binding pocket. The secondary amide provides a hydrogen bond donor and acceptor, which is critical for molecular recognition in many biological systems.

This unique combination of functionalities makes the molecule an ideal starting point for creating libraries of compounds in the pursuit of new drug candidates.[1]

Chapter 2: Retrosynthetic Analysis and Synthesis Strategies

The most logical and industrially scalable approach to synthesizing this compound involves forming the amide bond between a suitable carboxylic acid and an amine. A retrosynthetic analysis reveals two primary precursor molecules.

Sources

"N-Benzyl 1-boc-piperidine-4-carboxamide" CAS number 188527-08-4

An In-depth Technical Guide to N-Benzyl 1-boc-piperidine-4-carboxamide (CAS: 188527-08-4)

Authored by: A Senior Application Scientist

Foreword

Welcome to a comprehensive technical examination of this compound, a pivotal building block in modern medicinal chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering a deep dive into its synthesis, characterization, applications, and handling. The piperidine scaffold is a privileged structure in pharmacology, and understanding the nuances of its derivatives, such as the subject of this guide, is critical for the innovation of novel therapeutics. We will move beyond simple data recitation to explore the causality behind its utility and the logic of its application in complex synthetic pathways.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 188527-08-4, is a mono-protected piperidine derivative. The presence of both a tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzylamide functional group at the C4 position makes it a versatile intermediate for further chemical modification.[1][2][3] The Boc group provides stability under a range of reaction conditions while allowing for selective deprotection, a crucial feature in multi-step organic synthesis.[4]

Chemical Structure and Key Features

The molecule's structure is defined by a central piperidine ring. The nitrogen atom of the ring is protected by a Boc group, and the C4 position is functionalized with a carboxamide group N-substituted with a benzyl moiety.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Reference |

| CAS Number | 188527-08-4 | |

| Molecular Formula | C₁₈H₂₆N₂O₃ | [5] |

| Molecular Weight | 318.41 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C | |

| InChI Key | AGQWIWVWFLIEKQ-UHFFFAOYSA-N |

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a straightforward amide coupling reaction. The strategic use of the Boc protecting group on the piperidine nitrogen is essential, as it prevents the highly nucleophilic secondary amine from participating in side reactions, thereby directing the acylation to the desired primary amine (benzylamine).

General Synthetic Workflow

The most common and logical synthetic route begins with the commercially available 1-Boc-piperidine-4-carboxylic acid . This starting material is activated to form a more reactive species (e.g., an acid chloride or an activated ester), which then readily reacts with benzylamine to form the target amide bond.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Benzylamine

-

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

-

Activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester is the key to efficient coupling; HOBt acts as a catalyst and suppresses side reactions.

-

Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the reaction solvent. Add this solution dropwise to the activated acid mixture at 0°C. The base is crucial for scavenging the HCl byproduct generated during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[1][3] Its value lies in the piperidine core, a common motif in centrally active drugs, and the orthogonally protected nitrogen, which allows for sequential and controlled synthetic modifications.

Role as a Versatile Scaffolding Intermediate

The primary application is in the synthesis of more complex molecules, particularly in the development of drug candidates.[1] The Boc-protected amine allows for selective reactions at other parts of the molecule. Subsequently, the Boc group can be removed under acidic conditions to reveal the piperidine nitrogen, which can then be functionalized further, for example, through reductive amination or acylation.

This strategy is employed in the synthesis of various therapeutic agents, including but not limited to:

-

Enzyme inhibitors (e.g., carbonic anhydrase inhibitors)[6]

-

Agents targeting the central nervous system[3]

-

Acetylcholinesterase inhibitors for conditions like Alzheimer's disease[7][8]

Caption: Logical workflow for the derivatization of the core scaffold.

Analytical Characterization

Rigorous analytical testing is paramount to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic methods is employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Signals for the Boc group (singlet, ~1.4 ppm, 9H).- Aromatic protons of the benzyl group (~7.2-7.4 ppm, 5H).- Methylene protons of the benzyl group (doublet, ~4.4 ppm, 2H).- Protons of the piperidine ring (multiplets, ~1.5-4.0 ppm).- Amide NH proton (triplet or broad singlet). |

| ¹³C NMR | - Carbonyl carbon of the amide (~174 ppm).- Carbonyl carbon of the Boc group (~155 ppm).- Quaternary carbon of the Boc group (~79 ppm).- Aromatic carbons (~127-139 ppm).- Carbons of the piperidine ring and benzyl CH₂. |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ at m/z 319.4 or [M+Na]⁺ at m/z 341.4. Fragmentation patterns would show loss of the Boc group or benzyl group. |

| Infrared (IR) Spec. | - N-H stretching of the amide (~3300 cm⁻¹).- C=O stretching of the amide (~1640 cm⁻¹).- C=O stretching of the Boc carbamate (~1690 cm⁻¹). |

| HPLC | A single major peak indicating high purity when analyzed using a suitable column (e.g., C18) and mobile phase. |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

Hazard Identification

Based on available safety data sheets (SDS), the compound is classified with the following hazards:[9][10]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Recommended storage is at 2-8°C.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow product to enter drains.[9][12]

Conclusion

This compound (CAS: 188527-08-4) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure, featuring an orthogonally protected piperidine ring, provides a reliable and versatile platform for the synthesis of complex molecular architectures. By understanding its properties, synthesis, and handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

This compound [188527-08-4]. (URL: [Link])

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (URL: [Link])

-

This compound (Thai). (URL: [Link])

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. 188527-08-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 5. This compound [188527-08-4] | Chemsigma [chemsigma.com]

- 6. iris.unica.it [iris.unica.it]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

- 13. fishersci.com [fishersci.com]

"N-Benzyl 1-boc-piperidine-4-carboxamide" molecular weight and formula

An In-Depth Technical Guide to N-Benzyl 1-Boc-piperidine-4-carboxamide

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure incorporates two critical motifs: the N-benzyl piperidine core and a Boc-protected amine. The N-benzyl piperidine (N-BP) framework is frequently utilized by medicinal chemists as a versatile scaffold to enhance efficacy and modulate the physicochemical properties of drug candidates.[1] This is due to its structural flexibility and the capacity of the benzyl group to engage in crucial cation-π interactions with target proteins.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a strategic advantage, enabling selective chemical modifications at other positions of the molecule.[2] This guide provides a comprehensive overview of the compound's core properties, a detailed synthesis protocol with mechanistic insights, and its applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is critical for its application in experimental design. The key identifiers and quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 188527-08-4 | [2][3] |

| Molecular Formula | C₁₈H₂₆N₂O₃ | [4] |

| Molecular Weight | 318.42 g/mol | [3] |

| Physical Form | Solid | |

| InChI Key | AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a robust amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and benzylamine. This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Key Precursor: Synthesis of 1-Boc-piperidine-4-carboxylic acid

The primary precursor is itself synthesized by protecting the nitrogen of isonipecotic acid (piperidine-4-carboxylic acid).

Experimental Protocol:

-

In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[5]

-

While stirring, add di-tert-butyl dicarbonate (Boc₂O) dropwise.[5] The Boc₂O serves as the source for the tert-butyloxycarbonyl group, which protects the secondary amine of the piperidine ring. This protection is crucial to prevent the amine from reacting with an activated carboxylate in the subsequent amide coupling step, thus avoiding polymerization.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours to ensure complete reaction.[5]

-

Perform an extraction with a non-polar solvent like ethyl ether to remove any unreacted Boc₂O.[5]

-

Acidify the aqueous phase to a pH of 2-3 with a suitable acid (e.g., 3M HCl).[5] This protonates the carboxylate, making it neutral and extractable into an organic solvent.

-

Extract the product into ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 1-Boc-piperidine-4-carboxylic acid.[5]

Final Amide Coupling: Synthesis of this compound

This step utilizes a peptide coupling agent to form the final amide bond.

Experimental Protocol:

-

Dissolve 1-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add 1.1 equivalents of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.1 equivalents of an auxiliary coupling agent, like Hydroxybenzotriazole (HOBt).

-

Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, particularly racemization if chiral centers are present, and to improve reaction efficiency by converting the O-acylisourea into a less reactive but more selective HOBt-ester.

-

-

Stir the mixture at room temperature for 20-30 minutes to ensure complete activation of the carboxylic acid.

-

Add 1.0 equivalent of benzylamine to the reaction mixture. The nitrogen of benzylamine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the activating group to form the stable amide bond.

-

Allow the reaction to proceed at room temperature for 12-18 hours. Monitor progress using Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine and EDC byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from the initial starting material to the final product.

Caption: Synthetic pathway for this compound.

Role and Applications in Drug Discovery

The title compound is not typically a final drug product but rather a sophisticated intermediate used in the synthesis of more complex molecules.[2][4] Its value lies in the strategic combination of its structural features.

-

Scaffold for Lead Optimization: The N-benzyl piperidine motif is a proven pharmacophore found in numerous approved drugs and clinical candidates.[1] It serves as a versatile three-dimensional scaffold that medicinal chemists can use to explore structure-activity relationships (SAR). For instance, derivatives of the related N-benzylpiperidine scaffold are used to synthesize acetylcholinesterase inhibitors for treating Alzheimer's disease, such as Donepezil.[1][6]

-

Modulation of Physicochemical Properties: The N-BP motif is frequently used to fine-tune properties critical for drug development, such as solubility, lipophilicity, and metabolic stability (ADME properties).[1]

-

Strategic Use of the Boc Group: The Boc protecting group is acid-labile, meaning it can be selectively removed under mild acidic conditions without affecting other functional groups, such as the benzyl amide. This allows for subsequent functionalization at the piperidine nitrogen, enabling the synthesis of diverse libraries of compounds from a common intermediate. This selective reactivity makes it a valuable tool in combinatorial chemistry and the development of new chemical entities.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

| Hazard Information | GHS Codes |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P302+P352 |

Source for all safety data:

Conclusion

This compound is a well-defined chemical intermediate of significant value to the scientific research community, particularly in the field of pharmaceutical development. Its molecular structure is intelligently designed for synthetic utility, combining the pharmacologically relevant N-benzyl piperidine core with the synthetically versatile Boc-protecting group. A thorough understanding of its properties, synthesis, and strategic applications empowers researchers to leverage this building block effectively in the rational design and discovery of next-generation therapeutics.

References

-

1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156. PubChem. [Link]

-

N-benzylpiperidine-4-carboxamide hydrochloride | C13H19ClN2O. PubChem. [Link]

-

Products. Huzhou Haochuang Pharmaceutical Technology Co., Ltd. [Link]

-

This compound. MySkinRecipes. [Link]

-

1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-(tert-butoxycarbonyl_amino_piperidine-4-carboxylic-acid]([Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

-

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C18H26N2O4. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-4-(tert-butoxycarbonyl_amino_piperidine-1-carboxylate]([Link]

-

This compound. My Skin Recipes. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - CN111484444A.

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability Profile of N-Benzyl 1-boc-piperidine-4-carboxamide

Introduction

N-Benzyl 1-boc-piperidine-4-carboxamide (CAS No. 188527-08-4) is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery.[1][2] Its molecular structure, incorporating a piperidine core with a lipophilic N-benzyl group and a labile tert-butyloxycarbonyl (Boc) protecting group, presents a unique combination of chemical properties. A thorough understanding of its solubility and stability is paramount for researchers and drug development professionals to ensure optimal reaction conditions, purification strategies, formulation development, and storage protocols.

This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound. While extensive quantitative data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds and established scientific principles to offer a robust predictive profile. Furthermore, it details field-proven experimental methodologies for the precise determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| CAS Number | 188527-08-4 | |

| Molecular Formula | C₁₈H₂₆N₂O₃ | [1] |

| Molecular Weight | 318.42 g/mol | [3] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Solubility Profile

The solubility of this compound is governed by the interplay of its hydrophobic (N-benzyl and Boc groups) and hydrophilic (carboxamide and the piperidine nitrogen) moieties. This amphiphilic nature dictates its miscibility in a range of organic solvents and its limited solubility in aqueous media.

Qualitative Solubility

Based on the principles of "like dissolves like" and data from similar N-Boc protected piperidine derivatives, a qualitative solubility profile can be predicted. The compound is expected to be readily soluble in polar aprotic and chlorinated organic solvents, and moderately soluble in polar protic solvents, with poor solubility in non-polar and aqueous solvents.

Illustrative Quantitative Solubility

While experimentally determined values are essential for precise applications, the following table provides illustrative quantitative solubility data based on the general characteristics of analogous compounds.[4]

| Solvent Class | Solvent | Illustrative Solubility (mg/mL) at 25°C |

| Chlorinated | Dichloromethane (DCM) | > 100 |

| Chloroform | > 100 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |

| Dimethylformamide (DMF) | > 100 | |

| Acetonitrile (ACN) | 50 - 100 | |

| Alcohols | Methanol (MeOH) | 50 - 100 |

| Ethanol (EtOH) | 20 - 50 | |

| Esters | Ethyl Acetate (EtOAc) | > 50 |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Aqueous | Water | < 1 |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid after equilibration is crucial for ensuring saturation.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature to permit the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved. The solubility is calculated from the mass of the dissolved solid and the volume of the solvent.

-

Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC)-UV method. Calculate the solubility based on the measured concentration and the dilution factor.

-

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the reactivity of the benzyl and amide functionalities under various stress conditions. A comprehensive stability assessment involves forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[5]

Predicted Stability under Various Conditions

| Condition | Predicted Stability | Rationale |

| Acidic | Labile | The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) to yield the corresponding deprotected piperidine.[4] |

| Basic | Generally Stable | The Boc group is stable under basic conditions. However, prolonged exposure to strong bases may lead to the hydrolysis of the carboxamide bond. |

| Oxidative | Susceptible | The benzylic position is susceptible to oxidation, potentially leading to the formation of benzoic acid and other related impurities. The piperidine ring may also undergo oxidation. |

| Thermal | Stable at Ambient Temperatures | Expected to be stable at ambient and moderately elevated temperatures. Decomposition may occur at higher temperatures. |

| Photolytic | Potentially Labile | Aromatic compounds and amides can be susceptible to photolytic degradation upon exposure to UV or visible light, as outlined in ICH Q1B guidelines.[6][7][8][9] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[5]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60°C) and withdraw samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or heat gently, taking samples at intervals. Neutralize the samples prior to analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and monitor for degradation over time.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven. Analyze samples at different time points.

-

Photostability Testing (as per ICH Q1B): Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8][9] A control sample should be stored in the dark under the same conditions.

-

-

Sample Analysis: Analyze all stressed samples, alongside an unstressed control sample, using a stability-indicating HPLC method.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound - [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ikev.org [ikev.org]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

"N-Benzyl 1-boc-piperidine-4-carboxamide" as a pharmaceutical intermediate

<An In-depth Technical Guide to N-Benzyl 1-boc-piperidine-4-carboxamide as a Pharmaceutical Intermediate >

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Piperidine Carboxamide Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of approved therapeutic agents. Its saturated, three-dimensional structure is ideal for creating precise spatial arrangements of functional groups, which in turn allows for high-affinity interactions with biological targets. The addition of a carboxamide group to this scaffold introduces both a hydrogen bond donor and acceptor, further enhancing its binding capabilities with protein active sites.

The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature.[1] This allows for controlled, stepwise chemical modifications, preventing unwanted side reactions.[1] this compound is a particularly useful building block as it combines these features with a benzyl group, which can be readily introduced and subsequently removed if required. This dual-protection scheme offers significant flexibility in complex synthetic routes. The N-benzyl piperidine (N-BP) motif itself is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties in drug development.[2][3]

Core Physicochemical Properties and Analytical Characterization

A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₂O₃ | [4] |

| Molecular Weight | 318.41 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | 2-8°C |

Analytical Characterization:

To ensure the identity and purity of this compound, a suite of standard analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the benzylic methylene protons (a doublet near 4.4 ppm), and the aromatic protons of the benzyl group.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the synthesized intermediate.

Synthesis Protocol: Amide Coupling of 1-Boc-piperidine-4-carboxylic acid and Benzylamine

The most common and efficient synthesis of this compound involves the amidation of 1-Boc-piperidine-4-carboxylic acid with benzylamine. This reaction is a classic example of an amide bond formation, a reaction of paramount importance in pharmaceutical chemistry.[5][6]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Benzylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)[7]

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Activation: In an inert atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF. Add a suitable coupling agent such as HATU (1.1 equivalents) followed by a non-nucleophilic base like DIPEA (2.5 equivalents).[5][8] This mixture is stirred at room temperature for approximately 15-20 minutes. The choice of a uronium/aminium salt-based coupling reagent like HATU is driven by its high efficiency and ability to minimize side reactions.[6]

-

Amine Addition: To the activated carboxylic acid solution, add benzylamine (1.1 equivalents) dropwise.

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature. Its progress should be monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed, which typically occurs within a few hours.

-

Aqueous Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash is crucial for removing any unreacted carboxylic acid and acidic byproducts.

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a solid.

Versatility in Pharmaceutical Synthesis

This compound is a valuable intermediate due to the orthogonal nature of its two protecting groups.[4] This allows for selective deprotection and further functionalization at either the piperidine nitrogen or the carboxamide nitrogen.

Synthetic Utility Diagram

Caption: Synthetic pathways enabled by the selective deprotection of this compound.

Key Synthetic Transformations:

-

Boc Deprotection: The Boc group is labile under acidic conditions and can be efficiently removed using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] This exposes the secondary amine of the piperidine ring for subsequent reactions such as N-alkylation or N-acylation, which are common steps in the synthesis of diverse drug candidates.

-

Debenzylation: The benzyl group can be cleaved via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This reveals the primary amide, which can then be subjected to further chemical transformations.

The ability to selectively deprotect either the Boc or the benzyl group provides medicinal chemists with significant strategic advantages in the synthesis of complex molecules. This intermediate is particularly valuable in the development of drug candidates targeting the central nervous system.[9] For example, related N-benzylpiperidine structures are key intermediates in the synthesis of drugs like Donepezil, used for Alzheimer's disease.[10]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined structure, coupled with a robust and high-yielding synthetic protocol, makes it an attractive starting material. The presence of two distinct and selectively removable protecting groups offers a flexible platform for the elaboration of complex molecular architectures. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for any researcher or scientist engaged in drug discovery and development. The methodologies and insights presented in this guide are intended to provide a solid, practical foundation for the effective utilization of this important chemical building block in the creation of next-generation therapeutics.

References

-

This compound. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved January 14, 2026, from [Link]

-

Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acgpubs.org [acgpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound [myskinrecipes.com]

- 10. innospk.com [innospk.com]

The Strategic Role of N-Benzyl-1-Boc-piperidine-4-carboxamide in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the synthesis, properties, and critical role of N-Benzyl-1-Boc-piperidine-4-carboxamide as a versatile building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides expert insights into the strategic application of this scaffold in the creation of novel therapeutics, supported by detailed experimental protocols and authoritative references.

Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure

The piperidine ring is a ubiquitous motif in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for targeting a variety of biological receptors and enzymes. The piperidine-4-carboxamide core, in particular, has emerged as a "privileged structure," demonstrating broad applicability across multiple therapeutic areas. This is due to its capacity to engage in key hydrogen bonding interactions and to serve as a versatile handle for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The strategic incorporation of a benzyl group at the 1-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group provides medicinal chemists with a powerful tool for intricate molecular engineering. The N-benzyl group is a common feature in bioactive compounds, often contributing to crucial cation-π and π-π interactions within the active sites of target proteins.[3] The Boc protecting group, on the other hand, allows for selective chemical transformations at other positions of the molecule before its facile removal under acidic conditions, revealing a secondary amine for further derivatization.[4]

This guide focuses specifically on N-Benzyl-1-Boc-piperidine-4-carboxamide (CAS No. 188527-08-4), a key intermediate that embodies the synthetic advantages of this scaffold.[5] We will delve into its synthesis, characterization, and its pivotal role as a precursor to a diverse range of biologically active molecules.

Synthesis and Characterization of N-Benzyl-1-Boc-piperidine-4-carboxamide

The synthesis of N-Benzyl-1-Boc-piperidine-4-carboxamide is typically achieved through a robust and high-yielding amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and benzylamine. This reaction is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate the formation of the amide bond.

Synthetic Pathway

The logical synthetic route commences with the commercially available 1-Boc-piperidine-4-carboxylic acid, which serves as the foundational building block. The carboxylic acid is activated in situ using a suitable coupling agent, followed by the nucleophilic attack of benzylamine to furnish the desired product.

Caption: Synthetic scheme for N-Benzyl-1-Boc-piperidine-4-carboxamide.

Detailed Experimental Protocol

This protocol describes a standard and reliable method for the synthesis of N-Benzyl-1-Boc-piperidine-4-carboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling agents.[6]

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add HOBt (1.2 eq) and DIPEA (2.5 eq).

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N-Benzyl-1-Boc-piperidine-4-carboxamide as a solid.

Characterization Data

The structural integrity of the synthesized N-Benzyl-1-Boc-piperidine-4-carboxamide should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₈H₂₆N₂O₃ |

| Molecular Weight | 318.41 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 188527-08-4 |

| Purity (Typical) | ≥98% (by HPLC) |

Role in Medicinal Chemistry and Drug Discovery

N-Benzyl-1-Boc-piperidine-4-carboxamide is a strategic intermediate for the synthesis of a wide range of biologically active molecules. The presence of the Boc-protecting group allows for the selective deprotection and subsequent functionalization of the piperidine nitrogen, while the benzyl group can be retained or modified to modulate the pharmacological profile of the final compound.

Precursor for Donepezil Analogues and Cholinesterase Inhibitors

The N-benzylpiperidine motif is a core structural feature of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3][7] While N-benzyl-4-piperidinecarboxaldehyde is a more direct precursor to Donepezil, the corresponding carboxamide serves as a key intermediate in its synthesis, as outlined in several patents.[7] The synthesis of novel cholinesterase inhibitors often involves the modification of the N-benzylpiperidine core, and N-Benzyl-1-Boc-piperidine-4-carboxamide provides a versatile starting point for such explorations.[8]

Scaffold for Kinase and Protease Inhibitors

The piperidine-4-carboxamide scaffold has been successfully employed in the development of potent and selective inhibitors of various kinases and proteases. For instance, derivatives of this scaffold have shown significant inhibitory activity against Protein Kinase B (Akt), a key target in cancer therapy. The modular nature of the scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Similarly, N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent inhibitors of MALT1 proteolytic activity, which is implicated in B-cell lymphomas and autoimmune diseases.[9] The synthetic accessibility of diverse amides from the N-Benzyl-1-Boc-piperidine-4-carboxamide core makes it an invaluable tool for generating compound libraries for screening against such targets.

Caption: Key therapeutic applications of the N-Benzyl-1-Boc-piperidine-4-carboxamide scaffold.

Conclusion

N-Benzyl-1-Boc-piperidine-4-carboxamide stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure, coupled with a straightforward and efficient synthesis, makes it an attractive starting point for the development of novel therapeutics. The strategic combination of the N-benzyl group and the Boc-protected amine provides a powerful platform for generating diverse libraries of compounds for screening against a wide range of biological targets. As the demand for new and effective drugs continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery and development process cannot be overstated.

References

-

MySkinRecipes. N-Benzyl 1-BOC-piperidine-4-carboxamide. Available at: [Link]

-

Request PDF. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Request PDF. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

-

Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: [Link]

-

Organic Syntheses. Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Available at: [Link]

-

United Nations Economic and Social Council. English. Available at: [Link]

- Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.

-

PubMed. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Available at: [Link]

-

National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

-

Request PDF. Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. Available at: [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Amide Synthesis [fishersci.co.uk]

"N-Benzyl 1-boc-piperidine-4-carboxamide" derivatives and analogs

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of N-Benzyl 1-Boc-Piperidine-4-Carboxamide Derivatives and Analogs

Introduction

Nitrogen-containing heterocycles are fundamental pillars of modern pharmacology, with scaffolds like piperidine being among the most frequently observed ring systems in FDA-approved drugs.[1] These structures are prized for their ability to modulate physicochemical properties, engage in crucial hydrogen bonding, and serve as versatile templates for constructing complex, biologically active molecules.[1] Within this class, the piperidine-4-carboxamide scaffold has emerged as a "privileged" structure, forming the core of therapeutic agents across diverse areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4]

This technical guide provides a comprehensive exploration of this compound, a representative and highly adaptable intermediate. We will delve into the synthetic methodologies for this core structure and its analogs, detail the essential protocols for its analytical characterization, and survey its broad applications in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating experimental frameworks to empower the rational design of novel therapeutic candidates.

The N-Boc-Piperidine-4-Carboxamide Core: A Versatile Scaffold

The utility of this compound as a synthetic building block stems from its distinct structural features, which allow for controlled, sequential modifications. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as an effective protecting group, shielding the amine's nucleophilicity and preventing unwanted side reactions during the functionalization of other parts of the molecule.[5] This orthogonality is fundamental to multi-step syntheses required for complex drug candidates.[5] The Boc group can be readily removed under mild acidic conditions, revealing the piperidine nitrogen for subsequent derivatization.[5][6]

The two primary points for diversification are the amide nitrogen and, following deprotection, the piperidine nitrogen. This dual functionality allows for the creation of extensive chemical libraries to probe structure-activity relationships (SAR). Compared to more hydrophilic scaffolds like piperazine, the piperidine core imparts a more lipophilic character, which can be advantageous for cell permeability.[1]

Caption: Core structure and key points for synthetic diversification.

Synthetic Strategies and Methodologies

The construction of this compound and its analogs is primarily achieved through robust and well-established amide coupling reactions. The process begins with a key precursor, which is then coupled with a desired amine.

Key Precursor: 1-Boc-Piperidine-4-Carboxylic Acid

The foundational starting material is 1-Boc-piperidine-4-carboxylic acid. It is commercially available but can also be reliably synthesized in the laboratory. The most common route involves the N-protection of 4-piperidinecarboxylic acid (isonipecotic acid) using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[7][8][9]

Protocol: Synthesis of 1-Boc-Piperidine-4-Carboxylic Acid

-

Dissolution: Dissolve 4-piperidinecarboxylic acid (1.0 eq) in a mixture of tert-butanol and 1N aqueous NaOH at 0°C.[7]

-

Protection: Add di-tert-butyl dicarbonate (1.1 eq) slowly to the solution over 30 minutes.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[7]

-

Work-up: Concentrate the solution to remove the t-butanol. The remaining aqueous solution is then cooled in an ice bath and acidified to pH 2-3 with 2N HCl, causing the product to precipitate.[7][8]

-

Isolation: The white solid product is collected by filtration, washed with cold water, and dried under vacuum.[7]

Core Synthesis via Amide Coupling

The formation of the amide bond is the critical step. This is an activation-dependent process, as the direct reaction between a carboxylic acid and an amine is unfavorable.[10] Coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Among the most effective and widely used reagents for this purpose are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11]

Causality Behind Reagent Choice: HATU is often preferred over carbodiimides like DCC or EDC for several reasons. It is highly efficient, leading to faster reaction times and higher yields, especially with sterically hindered or electronically deactivated substrates.[10][11] Furthermore, it minimizes the risk of racemization if chiral centers are present and the formation of N-acylurea byproducts common with carbodiimides.

Detailed Protocol: HATU-Mediated Synthesis of this compound

-

Materials:

-

1-Boc-piperidine-4-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Amine Addition: Add benzylamine (1.1 eq) to the solution.[11]

-

Coupling Reagent Addition: Add HATU (1.2 eq) followed by DIPEA (2.5 eq).[11]

-

Reaction: Stir the mixture at room temperature for 2-16 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[11]

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine (to remove residual water and DMF).[11]

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Self-Validation): Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Caption: General workflow for HATU-mediated amide coupling.

Synthesis of Analogs and Derivatives

The true power of this scaffold lies in its derivatization potential.

-

A) Variation of the Amide Component: By substituting benzylamine with other primary or secondary amines in the protocol above, a diverse library of N-substituted analogs can be generated. This is the most common strategy for exploring the SAR of the "right-hand" side of the molecule.

-

B) Modification at the N1-Position: To modify the "left-hand" side, the Boc group is first removed.

Protocol: Boc-Deprotection

-

Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 eq) in Dichloromethane (DCM).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (typically 5-10 eq) dropwise at 0°C.[6]

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC/LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The residue is then typically dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃) before extraction to yield the free secondary amine.[6]

The resulting deprotected piperidine can then undergo various reactions, such as reductive amination or N-alkylation with different benzyl bromides or other alkyl halides, to install diverse substituents at the N1 position.[12]

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds, forming a critical part of the self-validating workflow.

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms proton environment and connectivity. For the core scaffold, expect piperidine ring protons typically in the δ 1.0-4.0 ppm range, aromatic protons from the benzyl group, and the Boc group singlet around δ 1.4-1.5 ppm.[7][13] |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. Electrospray ionization (ESI) is common, showing the molecular ion peak (e.g., [M+H]⁺). Fragmentation patterns can offer further structural clues.[13][14] |

| FTIR Spectroscopy | Identifies key functional groups. Expect characteristic stretches for the amide C=O (around 1670 cm⁻¹) and N-H bonds.[15] |

| HPLC | Determines the purity of the final compound. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a formic acid additive.[13][16] |

General Protocol: Purity Analysis by HPLC-UV

-

Instrumentation: Use an HPLC system with a UV or photodiode array (PDA) detector and a reversed-phase C18 column.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified compound in the mobile phase or a compatible solvent like methanol.

-

Mobile Phase: A typical gradient could be 10% to 90% acetonitrile in water (with 0.1% formic acid in both) over 10-15 minutes.

-

Analysis: Inject the sample. The retention time provides information on polarity, and the peak area at a relevant UV wavelength (e.g., 254 nm) is used to calculate purity, which should ideally be >95% for use in biological assays.

Applications in Drug Discovery

The this compound scaffold and its derivatives are integral to the development of inhibitors and modulators for a wide range of biological targets.

-

Oncology: This scaffold is a cornerstone in the development of potent and selective Protein Kinase B (Akt) inhibitors, crucial for cancer therapy due to Akt's central role in cell survival pathways.[2] It is also key to novel Anaplastic Lymphoma Kinase (ALK) inhibitors.[17]

-

Neurodegenerative Diseases: Derivatives have been identified as novel inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic pyroglutamate-Aβ peptides in Alzheimer's disease.[3]

-

Infectious Diseases: The piperidine-4-carboxamide core has been exploited to develop a new class of DNA gyrase inhibitors with bactericidal activity against challenging pathogens like Mycobacterium abscessus.[4]

-

Other Therapeutic Areas: The scaffold is present in carbonic anhydrase inhibitors and acetylcholinesterase inhibitors, highlighting its remarkable versatility.[18][19]

Caption: Simplified PI3K/Akt signaling pathway targeted by piperidine-based inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent biological activity.

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for activity. For many targets, the free amine (after Boc deprotection) is required for a key salt-bridge or hydrogen bond interaction in the target's active site.[19][20] The nature of the substituent attached at this position (e.g., different substituted benzyl groups) can drastically alter potency and selectivity by probing different pockets of the binding site.[12]

-

Amide Substituent: The group attached to the amide nitrogen is a primary vector for optimizing interactions. Bulky, aromatic, or hydrogen-bond-donating/accepting groups can be introduced here to enhance affinity and target selectivity. For example, in acetylcholinesterase inhibitors, substituting the benzamide with a bulky para-substituent substantially increased activity.[19]

-

Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which pre-organizes the substituents in defined spatial orientations. This conformational rigidity can reduce the entropic penalty of binding to a target, contributing to higher affinity compared to more flexible aliphatic chains.

Conclusion

This compound is far more than a simple chemical intermediate; it is a gateway to vast chemical diversity and a validated starting point for modern drug discovery campaigns. Its robust and versatile synthesis, centered around well-understood amide coupling chemistry, allows for the systematic exploration of chemical space. The proven success of its derivatives against a wide array of high-value biological targets in oncology, neurology, and infectious disease underscores the enduring importance of the piperidine-4-carboxamide scaffold. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this powerful scaffold in the pursuit of the next generation of therapeutic agents.

References

- BenchChem. (n.d.). The Versatile Scaffold: A Technical Review of 1-(4-aminophenyl)piperidine-4-carboxamide in Drug Discovery.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.

- BenchChem. (n.d.). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery.

- BenchChem. (n.d.). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.

- PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423.

- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.

- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).

- Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- Guidechem. (n.d.). What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?.

- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- PMC - NIH. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.

- PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.

- Arabian Journal of Chemistry. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.

- Fisher Scientific. (n.d.). Amide Synthesis.

- PubMed Central. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.

- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- PubMed Central. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors.

- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

- Scholars@UK. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic and Medicinal Chemistry, 14(11), 3967-3973.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. acgpubs.org [acgpubs.org]

- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholars.uky.edu [scholars.uky.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 18. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-1-boc-piperidine-4-carboxamide: A Versatile Scaffold for Mechanism-Driven Drug Discovery

Introduction: The Strategic Role of Scaffolds in Modern Medicinal Chemistry

In the intricate process of drug discovery and development, the identification and optimization of molecular scaffolds are of paramount importance. These core structures serve as a foundation for the synthesis of diverse compound libraries, enabling the systematic exploration of chemical space to identify novel therapeutic agents. N-Benzyl-1-boc-piperidine-4-carboxamide has emerged as a significant player in this arena. While not an active therapeutic agent in itself, its true value lies in its role as a versatile chemical intermediate.[1][2] The piperidine ring, a six-membered heterocyclic amine, is a prevalent motif in many FDA-approved drugs due to its favorable physicochemical properties and its ability to be readily functionalized.[3][4]

The unique architecture of N-Benzyl-1-boc-piperidine-4-carboxamide, featuring a Boc-protected amine, a benzyl group, and a carboxamide moiety, offers medicinal chemists a powerful toolkit for creating structurally complex and biologically active molecules.[1][5] The tert-butoxycarbonyl (Boc) protecting group is crucial as it allows for selective chemical transformations at other positions of the molecule before its facile removal under mild acidic conditions to reveal a reactive amine.[5] This strategic design facilitates the synthesis of a wide array of derivatives with diverse pharmacological activities.

This technical guide will provide an in-depth exploration of the utility of the N-Benzyl-1-boc-piperidine-4-carboxamide scaffold in the discovery of drugs with distinct mechanisms of action. We will delve into specific case studies, outlining the synthetic strategies, the biological targets, and the experimental protocols used to validate the therapeutic potential of the resulting compounds.

Case Study 1: Development of Carbonic Anhydrase Inhibitors for Oncology

The Therapeutic Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, and metastasis. Therefore, the inhibition of these tumor-associated CAs is a promising strategy in cancer therapy.

Synthetic Strategy and Mechanism of Action

Derivatives of N-Benzyl-1-boc-piperidine-4-carboxamide have been successfully synthesized as potent inhibitors of human carbonic anhydrases.[6] The synthetic approach typically involves the coupling of a sulfamoylbenzoyl group to the piperidine nitrogen after deprotection of the Boc group. The resulting 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold can be further modified at the carboxamide nitrogen with various substituents, such as benzylamines, to enhance inhibitory potency and selectivity for specific CA isoforms.[6][7]

The mechanism of action of these sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity. The "tail" of the molecule, derived from the modified carboxamide, can form additional interactions with residues in and around the active site, which influences the inhibitor's potency and isoform selectivity.[6]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric method is commonly employed to determine the inhibitory activity of compounds against various CA isoforms.

-

Enzyme and Substrate Preparation: Recombinant human CA isoforms are used. The enzymatic activity is assayed by monitoring the hydration of CO2.

-

Inhibitor Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

-

Assay Procedure: The assay is performed at a constant temperature (e.g., 25°C). The enzyme is pre-incubated with the inhibitor for a set period. The reaction is initiated by the addition of a CO2-saturated solution.

-

Data Analysis: The initial rates of reaction are measured by monitoring the change in absorbance of a pH indicator. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.

Synthetic Workflow Diagram

Caption: Synthetic path to CA inhibitors.

Case Study 2: Discovery of Novel Tubulin Inhibitors as Antiproliferative Agents

The Therapeutic Target: Tubulin

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division, intracellular transport, and cell shape maintenance. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle in mitosis, leading to apoptosis. This makes tubulin an attractive target for cancer chemotherapy.

Synthetic Strategy and Mechanism of Action